REACTION_CXSMILES
|
[CH3:1][O:2][C:3](=[O:13])[C:4]1[CH:12]=[CH:11][CH:10]=[C:6]([C:7]([OH:9])=O)[CH:5]=1.C(C1NC=CN=1)(C1NC=CN=1)=O.[CH3:26][N:27]([CH3:38])[C:28]1[CH:37]=[CH:36][C:31]([C:32]([NH:34]O)=[NH:33])=[CH:30][N:29]=1.CCCC[N+](CCCC)(CCCC)CCCC.[F-]>>[CH3:1][O:2][C:3](=[O:13])[C:4]1[CH:12]=[CH:11][CH:10]=[C:6]([C:7]2[O:9][N:33]=[C:32]([C:31]3[CH:30]=[N:29][C:28]([N:27]([CH3:38])[CH3:26])=[CH:37][CH:36]=3)[N:34]=2)[CH:5]=1 |f:3.4|
|
Name
|
5.6
|
Quantity
|
31.1 mmol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC(C1=CC(C(=O)O)=CC=C1)=O
|
Name
|
|
Quantity
|
6.71 g
|
Type
|
reactant
|
Smiles
|
C(=O)(C=1NC=CN1)C=1NC=CN1
|
Name
|
6-dimethylamino-N-hydroxy-nicotinamidine
|
Quantity
|
5.6 g
|
Type
|
reactant
|
Smiles
|
CN(C1=NC=C(C(=N)NO)C=C1)C
|
Name
|
tetrabutyl-ammonium fluoride tri-hydrate TBAF
|
Quantity
|
1.81 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCCC[N+](CCCC)(CCCC)CCCC.[F-]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
is stirred for 1 h at rt
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
the resulting mixture stirred for another 3 h
|
Duration
|
3 h
|
Type
|
CUSTOM
|
Details
|
After completion of the reaction
|
Type
|
CUSTOM
|
Details
|
the solvent is removed
|
Type
|
STIRRING
|
Details
|
vigorously stirred
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
The obtained solid is washed two times with diethyl-ether
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
DISSOLUTION
|
Details
|
Mass spectrum: m/z (M+H)+: 343.1The crude intermediate (9.8 g (28.7 mmol) is then redissolved in 200 ml of THF
|
Type
|
WAIT
|
Details
|
After 1.5 h
|
Duration
|
1.5 h
|
Type
|
STIRRING
|
Details
|
the mixture stirred at rt for 20 h
|
Duration
|
20 h
|
Type
|
CUSTOM
|
Details
|
Then, solvent is removed under vacuo
|
Type
|
WASH
|
Details
|
washed twice with NaHCO3 (5%)
|
Type
|
EXTRACTION
|
Details
|
The combined aqueous phases are extracted three times with dichloro-methane
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the combined organic phases dried (Na2SO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
COC(C1=CC(=CC=C1)C1=NC(=NO1)C=1C=NC(=CC1)N(C)C)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |